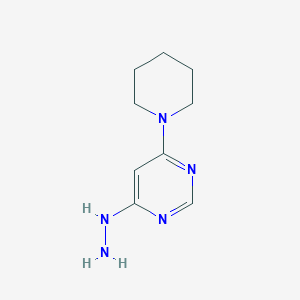
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a piperidine ring attached to a pyrimidine ring, which is further connected to a hydrazine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 6-(Piperidin-1-yl)pyrimidin-4-amine with hydrazine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to prevent oxidation. Sodium hydride is often used as a base to deprotonate the amine, facilitating the nucleophilic attack on the hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
化学反应分析
Types of Reactions
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while nucleophilic substitution on the piperidine ring can introduce various functional groups .
科学研究应用
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: It is studied for its potential to modulate biological pathways and its effects on cellular processes.
作用机制
The mechanism of action of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in the context of anticancer research, it binds to Hsp90, disrupting its interaction with Cdc37. This inhibition leads to the destabilization of several oncogenic proteins, ultimately inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
6-(Piperidin-1-yl)pyrimidin-4-amine: Similar structure but lacks the hydrazine group.
2-((6-(Piperidin-1-yl)pyrimidin-4-yl)oxy)acetic acid: Contains an acetic acid group instead of hydrazine.
2-methyl-4-[6-(piperidin-1-yl)pyrimidin-4-yl]-1$l^{6},4-thiomorpholine-1,1-dione: Features a thiomorpholine ring and a sulfone group.
Uniqueness
The presence of the hydrazine group in 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C9H15N5 |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
(6-piperidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H15N5/c10-13-8-6-9(12-7-11-8)14-4-2-1-3-5-14/h6-7H,1-5,10H2,(H,11,12,13) |
InChI 键 |
GNMVDRDYUPNLKB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
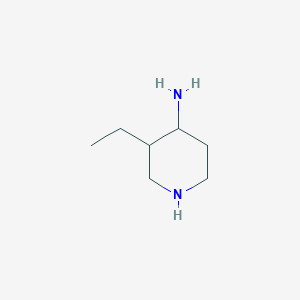
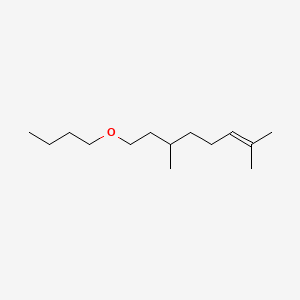

![7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8750617.png)

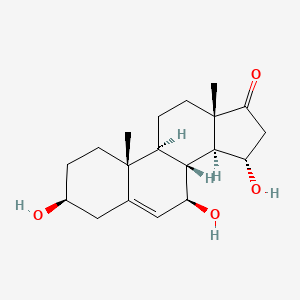

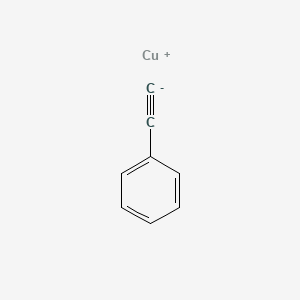
![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)
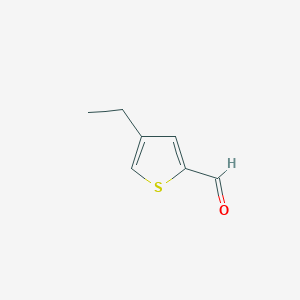

![tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B8750667.png)

![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8750681.png)
